1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane
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Description
1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane is a useful research compound. Its molecular formula is C9H4F15I and its molecular weight is 524.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Monitoring and Effects
A review on the environmental and biomonitoring of emerging fluoroalkylether substances, such as F-53B, Gen-X, ADONA, and other PFAS, highlights their persistent, bioaccumulative, and toxic properties. This work emphasizes the necessity of understanding the environmental fate and effects of these substances, comparing them to legacy PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). It also discusses advances in non-target screening using high-resolution mass spectrometry for identifying novel PFAS in the environment (Munoz et al., 2019).
Alternative Fuel Research
Research into replacing leaded aviation gasoline (AVGAS) with alternative fuels to reduce or eliminate tetraethyl lead (TEL) addresses environmental and health concerns associated with lead emissions. This study provides a comprehensive review of alternative fuel initiatives around the globe, contributing to a better understanding of AVGAS replacement fuels and their potential environmental benefits (Thanikasalam et al., 2018).
Combustion Product Risk Assessment
The use of Methylcyclopentadienyl manganese tricarbonyl (MMT) as an octane enhancer in Canadian gasoline since 1976 led to concerns over the neurotoxicity of manganese oxides produced on combustion. A risk assessment study reviewed epidemiological studies of occupational exposure to respirable manganese and concluded that, based on ambient levels of PM2.5 and PM10 manganese in Canadian cities, Mn derived from MMT-containing gasoline is unlikely to represent a significant health risk to Canadians (Egyed & Wood, 1996).
Performance and Environmental Impact of Oxygenated Fuels
Oxygenated fuels, such as alcohols and ethers, have been studied for their potential as environmentally friendly and high-performance gasoline additives. These compounds can enhance the octane number and reduce emissions when used in spark ignition engines. The review discusses the environmental impacts, production methods, and effects on engine performance of oxygenated fuels, indicating their significant potential as alternative fuels (Awad et al., 2018).
Properties
IUPAC Name |
1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F15I/c10-3(11,1-2-25)5(13,14)7(17,18)6(15,16)4(12,8(19,20)21)9(22,23)24/h1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQMZHBMFUUHQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F15I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379912 |
Source
|
Record name | 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18017-20-4 |
Source
|
Record name | 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.